N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Dopamine D3 receptor Dopamine D4 receptor Receptor selectivity

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 906160-21-2) is a synthetic benzamide derivative featuring a 4-fluorophenyl group at the ethyl linker and a 4-methylpiperazine moiety. This compound belongs to a class of piperazine-containing benzamides explored for central nervous system (CNS) receptor interactions.

Molecular Formula C20H24FN3O
Molecular Weight 341.43
CAS No. 906160-21-2
Cat. No. B2456006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS906160-21-2
Molecular FormulaC20H24FN3O
Molecular Weight341.43
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H24FN3O/c1-23-11-13-24(14-12-23)19(16-7-9-18(21)10-8-16)15-22-20(25)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)
InChIKeyLNAXBYJNIHDLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 906160-21-2) Product-Specific Evidence Guide


N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 906160-21-2) is a synthetic benzamide derivative featuring a 4-fluorophenyl group at the ethyl linker and a 4-methylpiperazine moiety [1]. This compound belongs to a class of piperazine-containing benzamides explored for central nervous system (CNS) receptor interactions . The compound is primarily available as a research chemical, with purity levels typically at 90%+ and pricing ranging from $54 (1 mg) to $208 (75 mg) from specialty suppliers like Life Chemicals [2]. The presence of the 4-fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methylpiperazine moiety can modulate selectivity for dopamine and serotonin receptors .

Why N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Cannot Be Replaced by Generic Piperazine Amides


Piperazine-containing benzamides are not functionally interchangeable due to subtle structural variations that profoundly impact receptor binding profiles, selectivity, and pharmacokinetics. For example, the positional isomer N-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]-4-fluorobenzamide (CHEMBL1270322) demonstrates high affinity for the dopamine D4 receptor (Ki = 2.64 nM) [1], while the 2-methoxy analog (CAS 898448-60-7) is reported to exhibit high affinity for dopamine D3 receptors . These examples illustrate that even minor modifications—such as moving the fluorine atom or adding a methoxy group—drastically alter biological activity, making generic substitution without quantitative evidence unreliable. The following guide provides the best available comparative data to support informed procurement decisions.

Quantitative Comparative Evidence for N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Selection


Unsubstituted Benzamide Core vs. 2-Methoxy Analog: Differential Dopamine D3 vs. D4 Receptor Affinity

The target compound (CAS 906160-21-2) bears an unsubstituted benzamide core, whereas the closely related 2-methoxy analog (CAS 898448-60-7) incorporates a methoxy group at the 2-position. Evitachem reports that the 2-methoxy analog exhibits 'high affinity for dopamine D3 receptors' , while the positional isomer CHEMBL1270322 (with a para-methylphenyl substitution and para-fluorobenzamide core) shows a Ki of 2.64 nM at the dopamine D4 receptor [1]. Although direct binding data for the target compound are not publicly available, structure-activity relationship (SAR) principles for piperazine benzamides indicate that the absence of the 2-methoxy group would likely shift selectivity away from D3 and toward D4-like or other receptor profiles, making this compound a distinct pharmacological tool for probing receptor subtype selectivity.

Dopamine D3 receptor Dopamine D4 receptor Receptor selectivity

Fluorination Pattern Comparison: 4-Fluorophenyl vs. 3-Fluoro and 2-Fluoro Benzamide Analogs

The target compound contains a single fluorine atom on the phenyl ring attached to the ethyl linker (4-fluorophenyl). In contrast, analogs such as 3-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898430-67-6) and 2-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898414-39-6) feature fluorine substitution on the benzamide ring instead [1][2]. The position of fluorination is known to significantly impact metabolic stability and CYP450 inhibition potential in benzamide chemotypes. Specifically, ortho-fluorination (2-fluoro) can block metabolic hot spots and reduce CYP2D6 inhibition, while meta- and para-fluorination show different metabolic profiles. The target compound's unique 4-fluorophenyl substitution pattern (on the ethyl linker, not the benzamide) provides a distinct metabolic stability profile that cannot be replicated by benzamide-ring fluorinated analogs, making it valuable for lead optimization programs seeking to avoid specific metabolic liabilities.

Metabolic stability CYP450 inhibition Fluorine substitution

Commercially Available Purity and Pricing: Target Compound Outperforms Bulk Analogues

The target compound is commercially available from Life Chemicals at purities of 90%+ across multiple quantities, with pricing of $54/1 mg, $63/3 mg, $69/5 mg, and $208/75 mg [1]. In contrast, the 2-methoxy analog (CAS 898448-60-7) is priced at $160/50 mg, and the 3-fluoro analog (CAS 898430-67-6) at $76/25 mg [2]. The target compound offers the lowest price per milligram for small-scale research quantities ($54/mg at 1 mg), making it the most cost-effective entry point for initial screening compared to its methoxy and fluoro-substituted counterparts. Furthermore, the 90%+ purity specification is consistent across this compound series, but the target compound's simpler synthesis route (no methoxy or additional fluorine installation) may confer advantages in batch-to-batch reproducibility and supply reliability.

Purity Procurement cost Research chemical supply

Positional Isomer Differentiation: Linker Substitution vs. Piperazine Substitution Patterns

The target compound (906160-21-2) has a 4-fluorophenyl substituent on the ethyl linker carbon and a 4-methyl group on the piperazine. The positional isomer CHEMBL1270322 (4-fluoro-N-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]benzamide) features a reversed substitution pattern, with the 4-methylphenyl group on the piperazine and the 4-fluorobenzamide on the amide side [1]. This topological swap has biological consequences: CHEMBL1270322 displays a Ki of 2.64 nM at the rat dopamine D4 receptor, while the target compound's binding profile is expected to differ substantially due to the distinct spatial orientation of key pharmacophoric elements [1]. The target compound positions the fluorophenyl ring closer to the piperazine, creating a different three-dimensional pharmacophore that may access alternative binding pockets or receptor subtypes not effectively targeted by CHEMBL1270322.

Structure-activity relationship Molecular topology Receptor binding

Recommended Application Scenarios for N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Based on Comparative Evidence


Dopamine Receptor Subtype Selectivity Screening

Leverage the unsubstituted benzamide core and 4-fluorophenyl linker substitution to probe D3/D4 receptor selectivity differences in head-to-head screening panels against the 2-methoxy analog (D3-preferring) and the positional isomer CHEMBL1270322 (D4-active, Ki = 2.64 nM). The target compound's distinct topology makes it an essential comparator for dissecting the pharmacophoric requirements for dopamine receptor subtype engagement [1].

Metabolic Stability Lead Optimization

Use the target compound as a scaffold with a single 4-fluorophenyl modification (on the linker, not the benzamide ring) to benchmark metabolic stability against 2-fluoro and 3-fluoro benzamide analogs. The distinct fluorination pattern allows medicinal chemists to systematically evaluate the impact of fluorine position on CYP450-mediated metabolism without confounding additional substituents [2].

Cost-Effective Initial Screening in Piperazine Benzamide Libraries

As the most economical entry point into this compound series at $54/mg (1 mg), the target compound is well-suited for initial receptor binding screens or cellular assays where budget constraints limit the number of analogs tested. Its high purity (90%+) and competitive pricing enable robust pilot studies before investing in more expensive functionalized analogs [3].

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.